[(3-methylphenyl)amino]thiourea
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Overview
Description
[(3-methylphenyl)amino]thiourea is an organosulfur compound with the chemical formula C8H10N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (3-methylphenyl)amino group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: [(3-methylphenyl)amino]thiourea can be synthesized by reacting 3-methylaniline with thiourea in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium at elevated temperatures.
Green Synthesis: An environmentally friendly method involves the reaction of primary amines with carbon disulfide (CS2) in water using solar thermal energy.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where 3-methylaniline and thiourea are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3-methylphenyl)amino]thiourea can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(3-methylphenyl)amino]thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-methylphenyl)amino]thiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming stable complexes with the active sites, thereby preventing substrate binding. The compound’s ability to form hydrogen bonds and interact with amino acid residues in proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)thiourea
- 1-(3-methoxyphenyl)thiourea
- 1-(3-nitrophenyl)thiourea
Uniqueness
[(3-methylphenyl)amino]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
(3-methylanilino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWYOCHWXYIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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